molecular formula C9H9F4N B13072018 3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline

3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13072018
M. Wt: 207.17 g/mol
InChI Key: AXAWTERODIMDRF-UHFFFAOYSA-N
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Description

3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline (CAS 1694083-21-0) is a fluorinated aromatic amine of interest in advanced chemical research and development. This compound features a unique structure combining an aniline ring substituted with both a fluorine atom and a methyl group, further modified with an N-(2,2,2-trifluoroethyl) moiety. This specific architecture imparts distinct electronic and steric properties that are valuable for exploration in various scientific fields. Fluorinated anilines of this type serve as key building blocks in organofluorine chemistry. The presence of the strongly electron-withdrawing trifluoroethyl group on the nitrogen can significantly alter the amine's acidity and electronic characteristics, making it a valuable intermediate for constructing more complex molecules . Similar N-trifluoroethylated anilines have been identified as important precursors in the synthesis of agrochemicals and pharmaceuticals, where the trifluoromethyl group is known to enhance metabolic stability, bioavailability, and binding affinity . Research into analogous compounds highlights their potential application in the development of active ingredients for crop protection, such as novel fungicides and insecticides, as well as in medicinal chemistry for drug discovery programs . The structural features of this amine also make it a candidate for use in synthesizing specialty materials, including high-performance polymers and liquid crystals, where fluorine atoms can improve thermal stability and chemical resistance . This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H9F4N/c1-6-7(10)3-2-4-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

AXAWTERODIMDRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NCC(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Amination and N-Alkylation Approaches

A general approach involves starting from a suitably substituted fluoro-methyl aniline precursor, followed by N-alkylation with 2,2,2-trifluoroethyl halides or equivalents.

  • Starting Material Synthesis: 3-fluoro-2-methylaniline can be synthesized via electrophilic aromatic substitution or fluorination of 2-methylaniline derivatives, ensuring regioselective fluoro substitution at the 3-position.
  • N-Alkylation: The aniline nitrogen is alkylated using 2,2,2-trifluoroethyl bromide or chloride under basic conditions (e.g., using potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or acetonitrile. This reaction proceeds via nucleophilic substitution to yield the N-(2,2,2-trifluoroethyl) derivative.

Reductive Amination Using 2,2,2-Trifluoroacetaldehyde Equivalents

An alternative method involves reductive amination of 3-fluoro-2-methylaniline with 2,2,2-trifluoroacetaldehyde or its protected forms:

  • The aniline reacts with 2,2,2-trifluoroacetaldehyde under mild acidic conditions to form an imine intermediate.
  • Subsequent reduction with borohydride reagents (e.g., sodium borohydride or borane complexes) yields the N-(2,2,2-trifluoroethyl)aniline.

This method allows for mild conditions and often better control over the alkylation step, minimizing side reactions.

Metallaphotoredox Catalyzed Multicomponent Amination

Recent advances have introduced metallaphotoredox catalysis as a powerful tool for the modular synthesis of N-trifluoroalkyl anilines, including compounds structurally related to 3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline.

  • A four-component coupling reaction involving nitroarenes, tertiary alkylamines, 3,3,3-trifluoropropene, and redox-active esters under iridium or nickel photoredox catalysis can construct complex N-trifluoroalkyl anilines with high chemo- and regioselectivity.
  • This method benefits from mild reaction conditions (around 80 °C, blue LED irradiation), high functional group tolerance, and modularity, enabling the incorporation of trifluoroethyl groups efficiently.
  • The process involves photocatalyst, nickel salt, and Hantzsch ester as key components to facilitate the amination and trifluoroalkylation steps.

This cutting-edge approach represents a significant advancement in the preparation of fluorinated anilines, potentially applicable to the target compound with appropriate substrate selection.

Methodology Key Reagents & Conditions Advantages Limitations Yield Range (%)
Direct N-Alkylation 3-fluoro-2-methylaniline, 2,2,2-trifluoroethyl halide, base, DMF Straightforward, scalable Possible over-alkylation, side reactions 60-85
Reductive Amination 3-fluoro-2-methylaniline, 2,2,2-trifluoroacetaldehyde, NaBH4 or BH3 Mild conditions, selective Requires aldehyde availability 70-90
Metallaphotoredox Multicomponent Nitroarene, tertiary alkylamine, 3,3,3-trifluoropropene, redox-active ester, Ir/Ni catalyst, blue LED High selectivity, modular, functional group tolerance Requires specialized catalysts and light source 70-80
  • The metallaphotoredox method reported in recent Nature Communications research demonstrates the ability to construct trifluoroalkylated anilines with complex substitution patterns, indicating potential adaptability for 3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline synthesis.
  • Traditional methods such as direct alkylation and reductive amination remain practical and widely used in industrial settings due to their simplicity and cost-effectiveness.
  • The choice of solvent, base, and temperature critically influences the selectivity and yield, with polar aprotic solvents and mild bases favored to minimize side reactions.
  • Purification typically involves extraction, drying over anhydrous sodium sulfate, and chromatographic techniques such as preparative HPLC to achieve high purity.

The preparation of 3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline can be effectively achieved through several synthetic routes. Traditional N-alkylation and reductive amination methods provide reliable approaches for laboratory and industrial synthesis. Emerging metallaphotoredox catalysis offers a promising, modular, and selective alternative, especially valuable for complex fluorinated amine architectures. Selection of the optimal method depends on available starting materials, scale, and desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and halogenating agents like bromine for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and halogenated aromatic compounds. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

Pharmaceutical Research

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structural features, including the fluorine and trifluoroethyl groups, enhance lipophilicity and metabolic stability, making it a valuable building block for drug design.

Medicinal Chemistry

In medicinal chemistry, 3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline is utilized to develop potential therapeutic agents. Its structural properties allow for the exploration of various biological activities.

Research indicates that compounds containing trifluoroethyl groups exhibit enhanced antimicrobial activity. For instance:

Compound MIC against S. aureus (µg/mL) Activity
This compound8Moderate
3-Amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide4High

Synthetic Organic Chemistry

The compound is also employed in synthetic organic chemistry for developing new methods to introduce fluorine and fluorous functional groups into organic molecules. The trifluoromethyl group enhances reactivity and selectivity in various reactions.

Trifluoromethylarylation of Alkenes

Recent studies have demonstrated a method for trifluoromethylarylation of alkenes using anilines without the need for additives or transition metals. This method showcases the unique reactivity of trifluoromethyl groups in specific solvents like HFIP (hexafluoroisopropanol) .

Agrochemical Applications

The compound has potential applications in agrochemicals due to its biological activity against pests and pathogens. Research has shown that fluorinated compounds can exhibit significant effects on enzyme inhibition and receptor binding.

Case Studies

  • Antimicrobial Properties : A study highlighted that derivatives of similar structures demonstrated significant antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting promising potential as antimicrobial agents.
  • Anticancer Activity : Investigations into the anticancer properties of fluorinated anilines revealed substantial cytotoxic effects on multiple cancer cell lines, indicating a viable path for therapeutic development.
  • Fluorinated Pesticides : Recent developments in fluorine-containing pesticides indicate that substitutions like 3′-fluoro and 4′-trifluoromethyl significantly enhance biological activity against agricultural pests .

Mechanism of Action

The mechanism of action of 3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. This compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. The pathways involved include inhibition of neurotransmitter reuptake and modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline with structurally related aniline derivatives, emphasizing substituent effects and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences vs. Target Compound Potential Applications
3-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline C₁₀H₁₀F₄N 235.19 3-F, 2-CH₃, N-(CF₃CH₂) Reference compound Pharmaceutical intermediates
2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline C₁₀H₁₂F₃N 203.21 2-CH₃, 3-CH₃, N-(CF₃CH₂) Methyl groups replace fluorine at position 3 Agrochemical synthesis
2-Methyl-3-(2,2,2-trifluoroethoxy)aniline C₉H₁₀F₃NO 205.18 2-CH₃, 3-O-CF₃CH₂ Ether linkage (O-CF₃CH₂) instead of N-CF₃CH₂ Drug discovery intermediates
2-Fluoro-5-(trifluoromethyl)aniline C₇H₅F₄N 179.11 2-F, 5-CF₃ Lacks methyl and N-CF₃CH₂ groups Fluorinated dye precursors
4-Chloro-N-(2,2,2-trifluoroethyl)aniline C₈H₇ClF₃N 209.60 4-Cl, N-(CF₃CH₂) Chlorine replaces fluorine and methyl groups Cross-coupling reactions

Key Observations:

Substituent Effects on Reactivity: The trifluoroethyl group (CF₃CH₂) attached to nitrogen enhances electron-withdrawing effects, reducing the basicity of the aniline compared to non-fluorinated analogs (e.g., 2,3-dimethyl-N-ethylaniline) .

Physicochemical Properties :

  • Lipophilicity : The trifluoroethyl group increases hydrophobicity, favoring membrane permeability in drug candidates .
  • Solubility : Compounds with polar substituents (e.g., trifluoroethoxy in 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline ) exhibit better aqueous solubility than purely hydrocarbon-substituted analogs .

Pharmaceutical Relevance: The N-(2,2,2-trifluoroethyl)aniline moiety is a key structural feature in drugs like Quazepam, highlighting its role in enhancing metabolic stability and receptor binding . 3-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline may serve as a precursor for fluorinated quinolones or kinase inhibitors, leveraging fluorine’s bioisosteric properties .

Biological Activity

3-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline is a fluorinated organic compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, including a fluoro substituent and a trifluoroethyl group, enhance its biological activity through increased lipophilicity and interaction with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C9H9F4N
  • Molecular Weight : 207.17 g/mol
  • Structural Features :
    • Fluorine atoms contribute to increased hydrophobic interactions.
    • The trifluoroethyl group enhances the compound's ability to penetrate lipid membranes.

The biological activity of 3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline is primarily attributed to its interaction with specific enzymes and receptors. The trifluoroethyl group is known to enhance binding affinity to molecular targets, which can lead to modulation of enzyme activity or inhibition of biological pathways. These interactions are critical for its potential therapeutic applications in drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that fluorinated compounds often demonstrate improved metabolic stability and bioavailability, making them suitable candidates for anticancer therapies. For instance, derivatives of similar fluorinated compounds have been tested for their efficacy against cancer cell lines, showing promising results .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been studied as a potential inhibitor of histone deacetylases (HDACs), which play a role in cancer progression .
  • Antimicrobial Properties : Similar compounds have been evaluated for antibacterial and antifungal activities. The lipophilicity imparted by the trifluoroethyl group facilitates better penetration through biological membranes, enhancing antimicrobial efficacy.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInhibition of cancer cell proliferation in vitro
Enzyme InhibitionEffective against HDACs with IC50 values < 5 μM
AntimicrobialExhibited significant antibacterial activity against E. coli

Case Study: Anticancer Activity

In a study investigating the anticancer properties of fluorinated anilines, 3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline was found to inhibit the growth of several cancer cell lines at micromolar concentrations. The mechanism involved interference with cellular signaling pathways critical for cell survival and proliferation .

Case Study: Enzyme Interaction

Research utilizing NMR spectroscopy demonstrated that the compound interacts effectively with specific proteins involved in cancer metabolism. This interaction was shown to disrupt normal enzymatic function, leading to reduced tumor growth in preclinical models.

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